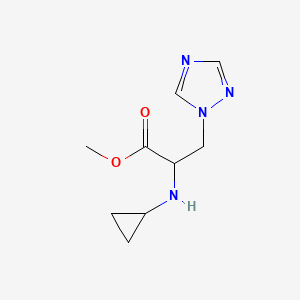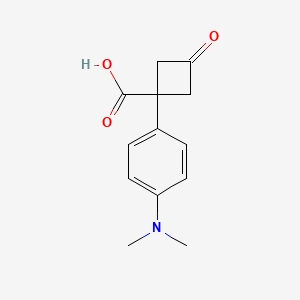
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminomethyl group, a chloro substituent, and a methylaniline moiety, all contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with formaldehyde and hydrogen chloride to form the corresponding aminomethyl derivative. This intermediate is then further reacted with methylamine to yield the final product, this compound. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of the chloro substituent.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed, usually in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions, often under reflux conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chloro group with other functional groups, such as alkoxy or amino groups.
Wissenschaftliche Forschungsanwendungen
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antihistamines and antipsychotics.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with target molecules, while the chloro substituent enhances its lipophilicity, facilitating its passage through cell membranes. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: This compound shares the aminomethyl group but differs in its core structure, leading to distinct chemical properties and applications.
4-chloro-N-methylaniline: Similar in structure but lacks the aminomethyl group, resulting in different reactivity and uses.
Uniqueness
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Eigenschaften
Molekularformel |
C8H13Cl3N2 |
|---|---|
Molekulargewicht |
243.6 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-chloro-N-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-11-8-3-2-7(9)4-6(8)5-10;;/h2-4,11H,5,10H2,1H3;2*1H |
InChI-Schlüssel |
UPBRFHMGTSURAR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)Cl)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)







amine](/img/structure/B13481166.png)
![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)

![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)

![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
